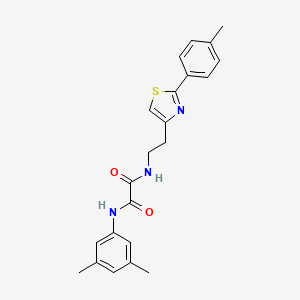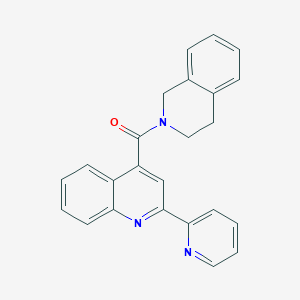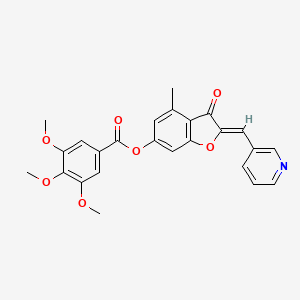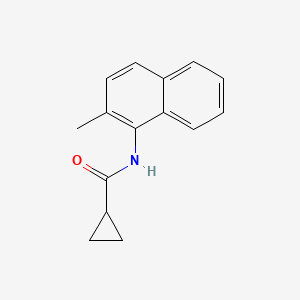
N1-(3,5-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N1-(3,5-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide" is a complex organic molecule that likely contains multiple functional groups, including an oxalamide moiety, a thiazole ring, and substituted phenyl groups. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of α-amino acid esters with aromatic aldehydes to form oxazolidines and thiazolidines, which can be further dehydrogenated to form oxazoles and thiazoles . Additionally, the synthesis of a thiazolo[3,2-a]pyrimidine derivative was achieved by reacting a mercapto-dihydropyrimidine with dimethyl acetylenedicarboxylate . These methods suggest that the synthesis of the target compound could involve similar strategies, such as the condensation of appropriate precursors followed by cyclization and functional group transformations.
Molecular Structure Analysis
The molecular structure of related compounds shows features such as planarity in thiazole rings and the formation of supramolecular networks through hydrogen bonding . The target compound is likely to exhibit similar structural characteristics, with the potential for intermolecular interactions facilitated by its functional groups, which could influence its solid-state arrangement and properties.
Chemical Reactions Analysis
The related compounds demonstrate reactivity typical of their functional groups. For instance, oxazolidines and thiazolidines can form Mannich bases and undergo acetylation followed by cyclization under certain conditions . These reactions indicate that the target compound may also participate in similar chemical transformations, which could be utilized to modify its structure or to create derivatives with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds include the formation of nearly planar rings and specific conformations, as well as the ability to form extended hydrogen-bonded networks . These properties suggest that the target compound may have a rigid structure with the potential for strong intermolecular interactions, which could affect its melting point, solubility, and crystalline form.
Wissenschaftliche Forschungsanwendungen
Catalytic Reactions
N1-(3,5-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide and its related compounds have been found effective as ligands in catalytic reactions. For instance, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), a related compound, was shown to be an efficient ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes (Chen et al., 2023).
Synthesis of Heterocyclic Compounds
The chemical is used in the synthesis of heterocyclic compounds. One study explored the synthesis and anti-HIV-1 activity of 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones, where appropriately substituted analogues were found active against HIV-1 (Danel et al., 1998).
Anticancer Activity
Compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, which are structurally similar, have shown anticancer activity. For example, the reaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile with various agents led to the formation of products with confirmed anticancer properties (Metwally et al., 2016).
Synthesis of Oxalamides
A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides was developed, which is useful for synthesizing anthranilic acid derivatives and oxalamides. This method highlights the diverse applications of oxalamide-based compounds in synthesis (Mamedov et al., 2016).
Eigenschaften
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14-4-6-17(7-5-14)22-25-18(13-28-22)8-9-23-20(26)21(27)24-19-11-15(2)10-16(3)12-19/h4-7,10-13H,8-9H2,1-3H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSMQDXGVWIMLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,5-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Naphthalen-1-yliminomethyl)phenyl] 3,5-dinitrobenzoate](/img/structure/B2518191.png)
![2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2518192.png)
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2518193.png)


![3-[(4-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2518199.png)

![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2518203.png)





![2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2518214.png)